4-Ethyl-2-methoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-methoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an ethyl group at the fourth position and a methoxy group at the second position. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-methoxybenzoyl chloride typically involves the chlorination of 4-ethyl-2-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The general reaction conditions include refluxing the benzoic acid derivative with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
C10H12O3+SOCl2→C10H11ClO2+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of thionyl chloride to a stirred solution of 4-ethyl-2-methoxybenzoic acid under controlled temperature and pressure conditions. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 4-ethyl-2-methoxybenzoic acid and hydrochloric acid.
Reduction: Can be reduced to 4-ethyl-2-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines in the presence of a base like triethylamine to form amides.
Alcohols: Reaction with alcohols in the presence of a base to form esters.
Water: Hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
Major Products:
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Carboxylic Acid: Formed from hydrolysis.
Scientific Research Applications
4-Ethyl-2-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-2-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and thiols, which are common functional groups in organic and biological molecules. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms.
Comparison with Similar Compounds
4-Methoxybenzoyl Chloride: Similar structure but lacks the ethyl group at the fourth position.
2-Methoxybenzoyl Chloride: Similar structure but lacks the ethyl group and has the methoxy group at the second position.
4-Ethylbenzoyl Chloride: Similar structure but lacks the methoxy group at the second position.
Uniqueness: 4-Ethyl-2-methoxybenzoyl chloride is unique due to the presence of both the ethyl and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and selectivity in acylation reactions, compared to its analogs.
Properties
CAS No. |
213138-43-3 |
---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
4-ethyl-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C10H11ClO2/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
UWAJIHJAKIDSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.